N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a complex organic compound that features a benzimidazole moiety and a phthalazinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The phthalazinone derivative is then introduced through a nucleophilic substitution reaction, where the benzimidazole intermediate reacts with a suitable phthalazinone precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the phthalazinone to a dihydrophthalazine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydrophthalazine derivatives .
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the phthalazinone derivative can interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Phthalazinone Derivatives: Compounds such as phthalazinone-based kinase inhibitors are structurally related and have comparable therapeutic potential.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is unique due to its dual functional groups, which allow it to interact with multiple molecular targets, enhancing its therapeutic potential and versatility in scientific research.
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide |
InChI |
InChI=1S/C22H23N5O2/c1-14(2)27-22(29)16-8-4-3-7-15(16)19(26-27)13-21(28)23-12-11-20-24-17-9-5-6-10-18(17)25-20/h3-10,14H,11-13H2,1-2H3,(H,23,28)(H,24,25) |
InChI Key |
SIQHHCUCQOVVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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